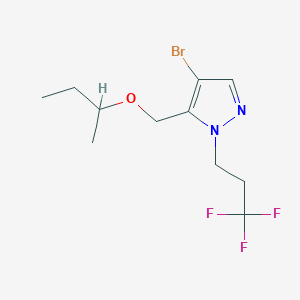

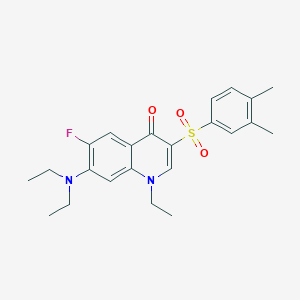

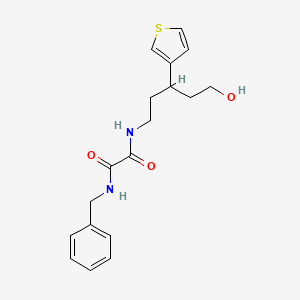

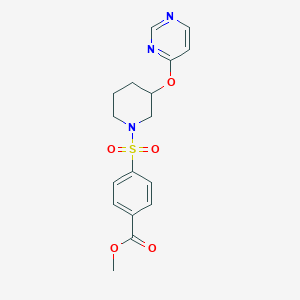

7-(diethylamino)-3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(diethylamino)-3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one is a useful research compound. Its molecular formula is C23H27FN2O3S and its molecular weight is 430.54. The purity is usually 95%.

BenchChem offers high-quality 7-(diethylamino)-3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(diethylamino)-3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Studies have demonstrated the effectiveness of fluoroquinolone derivatives, which share structural similarities with the mentioned compound, against a broad spectrum of bacteria. For example, a novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group showed potent antibacterial activities against Gram-positive and Gram-negative bacteria, significantly more potent than existing antibiotics like trovafloxacin against clinical isolates such as Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA) (Kuramoto et al., 2003).

Molecular Interaction Studies

The compound's ability to interact with various molecular targets has been explored to understand its mechanism of action better. For instance, the interaction between ryanodine receptor and glycoprotein triadin involves redox cycling of functionally important hyperreactive sulfhydryls. This molecular interaction is critical for the regulation of calcium channels and signaling pathways, suggesting potential applications in studying cellular processes and drug development (Liu & Pessah, 1994).

Development of Novel Anticancer Agents

Research into the applications of quinoline derivatives in cancer therapy has led to the synthesis of compounds with promising anticancer activities. For example, novel 4-aminoquinoline derivatives designed and synthesized using a hybrid pharmacophore approach have shown significant cytotoxicity against various cancer cell lines, with one compound demonstrating up to 17.6-fold less dosage required to achieve the same IC50 against cancer cells compared to non-cancer cells. This indicates a potential for less toxicity to normal cells, making it a promising candidate for anticancer drug development (Solomon et al., 2019).

Selective Detection of Sulfite

The development of fluorescent probes based on quinoline derivatives for the selective detection of sulfite in various samples, including living cells, has been reported. These probes utilize the nucleophilic property of sulfite to induce significant changes in fluorescence, allowing for the sensitive and selective monitoring of sulfite levels, which is crucial for environmental monitoring and food safety (Sun et al., 2017).

properties

IUPAC Name |

7-(diethylamino)-3-(3,4-dimethylphenyl)sulfonyl-1-ethyl-6-fluoroquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN2O3S/c1-6-25(7-2)21-13-20-18(12-19(21)24)23(27)22(14-26(20)8-3)30(28,29)17-10-9-15(4)16(5)11-17/h9-14H,6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZJKBVOHZVLAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=CC(=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(diethylamino)-3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-benzylbenzamide](/img/structure/B2777589.png)

![4-[2-(2,4-Difluorophenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2777594.png)

![3-((3,4-Dimethoxyphenethyl)carbamoyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate](/img/structure/B2777595.png)

![6-Chloro-N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]-3-fluoropyridine-2-carboxamide](/img/structure/B2777598.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B2777602.png)